3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Overview
Description
3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Characterization : This compound and its derivatives are synthesized for various scientific applications, with their molecular structures confirmed by spectroscopy and elemental analysis (Tumosienė et al., 2016).
- Biological Properties : Derivatives of 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole show significant biological activities, including antioxidant, antimicrobial, and plant growth regulating properties (Tumosienė et al., 2016).
Structural Analysis and Coordination Compounds
- Structural Characterization : The compound has been structurally characterized, providing insights into its molecular configuration which is valuable in the development of coordination compounds with specific properties (Slyvka et al., 2022).
- Applications in Coordination Chemistry : It serves as an effective precursor for the preparation of coordination compounds, which are useful in applications like nonlinear optical materials and magnetic properties (Slyvka et al., 2022).
Antioxidant and Antimicrobial Effects
- Antioxidant Activity : Certain derivatives exhibit excellent antioxidant activities, surpassing some antibiotic controls in effectiveness (Tumosienė et al., 2014).
- Antimicrobial Properties : These compounds demonstrate notable antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Tumosienė et al., 2014).
Electrochemical Studies
- Electrochemical Behavior : Studies have been conducted to understand the electrochemical behavior of similar triazole compounds, shedding light on their redox properties which are essential for various applications in chemistry and materials science (Fotouhi et al., 2002).
Photochemical Reactions
- Photoinduced Reactions : Research on photoinduced cycloaddition reactions involving similar triazole compounds contributes to the understanding of their reactivity under specific conditions, which is crucial in the field of photochemistry and materials science (Gilgen et al., 1974).
Biologically Active Compounds Synthesis
- Synthesis of Biologically Active Derivatives : There is ongoing research in synthesizing new biologically active compounds based on the triazole structure for potential applications in medicine and agriculture (Suhak et al., 2018).
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPKDUCCBYWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC#C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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